molecular formula C14H13BrO B7815467 1-((4-Bromophenoxy)methyl)-2-methylbenzene

1-((4-Bromophenoxy)methyl)-2-methylbenzene

Cat. No.: B7815467
M. Wt: 277.16 g/mol
InChI Key: TZOCAPLPZVQGQU-UHFFFAOYSA-N
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Description

1-((4-Bromophenoxy)methyl)-2-methylbenzene is an organic compound with the molecular formula C14H13BrO It is a derivative of benzene, featuring a bromophenoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenoxy)methyl)-2-methylbenzene typically involves the reaction of 4-bromophenol with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromophenoxy)methyl)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-((4-Bromophenoxy)methyl)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Bromophenoxy)methyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 1-((4-Bromophenoxy)methyl)-2-fluorobenzene
  • 1-((4-Bromophenoxy)methyl)-2-chlorobenzene
  • 1-((4-Bromophenoxy)methyl)-2-ethylbenzene

Comparison: 1-((4-Bromophenoxy)methyl)-2-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. Compared to its fluorinated or chlorinated analogs, the methyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The ethyl derivative, on the other hand, may have altered solubility and stability characteristics .

Properties

IUPAC Name

1-bromo-4-[(2-methylphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-4-2-3-5-12(11)10-16-14-8-6-13(15)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOCAPLPZVQGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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